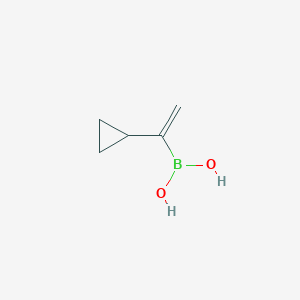
1-(2-Fluoroethyl)piperidine-4-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoroethyl)piperidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H15ClFNO2. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a fluoroethyl group attached to the piperidine ring.
Preparation Methods
The synthesis of 1-(2-Fluoroethyl)piperidine-4-carboxylic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with piperidine or its derivatives.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
1-(2-Fluoroethyl)piperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the fluoroethyl group with other functional groups using appropriate nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(2-Fluoroethyl)piperidine-4-carboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Fluoroethyl)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2-Fluoroethyl)piperidine-4-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
Isonipecotic Acid: This compound also features a piperidine ring with a carboxylic acid group but lacks the fluoroethyl group, resulting in different chemical and biological properties.
Piperidine-4-carboxylic Acid: Similar to isonipecotic acid, this compound lacks the fluoroethyl group and has distinct reactivity and applications.
The presence of the fluoroethyl group in this compound imparts unique properties, making it a valuable compound for specific research and industrial applications .
Properties
Molecular Formula |
C8H15ClFNO2 |
|---|---|
Molecular Weight |
211.66 g/mol |
IUPAC Name |
1-(2-fluoroethyl)piperidine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H14FNO2.ClH/c9-3-6-10-4-1-7(2-5-10)8(11)12;/h7H,1-6H2,(H,11,12);1H |
InChI Key |
PSZLNVBNENAICI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)CCF.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl)acetic acid](/img/structure/B13458976.png)
![(2S,4S)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoic acid](/img/structure/B13458983.png)


![4-[3-(Methylamino)propanoyl]piperazin-2-one, trifluoroacetic acid](/img/structure/B13459001.png)
![{5-Oxaspiro[3.4]octan-6-yl}methanol](/img/structure/B13459009.png)

![6-bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B13459016.png)




